2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13(7-8-14-5-3-2-4-6-14)21-18(23)12-22-16-11-15(20)9-10-17(16)25-19(22)24/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJERMLXBNYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the benzoxazole ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenylbutan-2-yl group: This step may involve a Friedel-Crafts alkylation reaction using a phenylbutan-2-yl halide and a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the intermediate product to obtain the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, using nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, aluminum chloride), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide. For instance, derivatives of similar structures have demonstrated significant activity against various bacterial and fungal strains. In one study, compounds were screened against mycobacterial, bacterial, and fungal strains, showing efficacy comparable to established antibiotics such as isoniazid and ciprofloxacin .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 22 | 12.5 |
| Compound B | S. aureus | 22 | 50 |
| Compound C | P. aeruginosa | 17 | 50 |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies involving glioblastoma cell lines have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy . The mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | LN229 (Glioblastoma) | 15 | Induction of apoptosis |
| Compound E | MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
KMO Inhibition
Another significant application of this compound is its role as a Kynurenine Monooxygenase (KMO) inhibitor. KMO is an enzyme involved in the metabolism of tryptophan, and its inhibition has implications in neurodegenerative diseases and mood disorders. Research indicates that derivatives similar to the compound can effectively inhibit KMO activity, potentially leading to therapeutic strategies for conditions like depression and anxiety .
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s 4-phenylbutan-2-yl group distinguishes it from simpler aryl (e.g., phenyl in 2e) or heterocyclic (e.g., isoxazol-3-yl in ) substituents. This bulky side chain may improve membrane permeability compared to polar groups like hydrazides .
- Yields for analogs vary significantly; for example, thiazole derivatives (26% for 2e vs. 9% for 2f) highlight challenges in optimizing synthetic routes .
Physicochemical Properties
Table 2: Melting Points and Spectral Data
Key Observations :
- Higher melting points in dichlorophenyl-substituted analogs (e.g., 266–269°C for 2f) suggest increased crystallinity due to halogenated aryl groups .
- The target compound’s spectral data would align with benzoxazole-acetamide motifs, including amide C=O stretches (~1680 cm⁻¹) and aromatic proton environments .
Key Observations :
- Structural analogs like thiadiazole-acetamides show nanomolar cytotoxicity, highlighting the role of heterocyclic cores in anticancer activity .
Discussion and Implications
The target compound’s structural hybridity—combining a benzoxazole core with a lipophilic 4-phenylbutan-2-yl chain—positions it as a candidate for central nervous system (CNS) targeting, leveraging enhanced blood-brain barrier permeability. However, its biological data remain underexplored compared to MAO-inhibiting hydrazides or cytotoxic thiadiazoles . Future studies should prioritize in vitro assays (e.g., MAO inhibition, cytotoxicity) to benchmark its activity against existing analogs.
Biological Activity
The compound 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a member of the oxazolone family and has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure contains a chloro-substituted oxazolone moiety, which is critical for its biological interactions.
1. Analgesic Activity
Research indicates that compounds with oxazolone structures often exhibit analgesic properties. A comparative study involving various oxazolone derivatives demonstrated that certain modifications to the oxazolone core enhance their analgesic effects. For instance, derivatives with methoxy groups showed significant activity in writhing and hot plate tests, suggesting a potential analgesic mechanism through modulation of pain pathways .
2. Anti-inflammatory Activity
The compound's anti-inflammatory potential has been evaluated through various in vitro assays. A study reported that derivatives containing similar structural features exhibited strong inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for some derivatives were reported to be lower than those of established anti-inflammatory drugs like celecoxib .
3. Antimicrobial Activity
Preliminary screenings have shown that certain derivatives of oxazolones possess selective antimicrobial activity against Gram-positive bacteria. For instance, minimal inhibitory concentrations (MIC) were determined for several compounds, revealing moderate antibacterial effects against Bacillus subtilis with some derivatives showing promising results .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- COX Inhibition : The compound's structural similarity to known COX inhibitors allows it to compete effectively at the enzyme's active site.
- Receptor Interactions : Molecular docking studies suggest that the compound may bind to pain-related receptors, modulating their activity and contributing to its analgesic effects.
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, the compound was tested for its analgesic efficacy using both the writhing test and hot plate test. Results indicated a significant reduction in pain responses compared to control groups, highlighting its potential as an analgesic agent .
Case Study 2: Anti-inflammatory Properties
A separate investigation assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. The results demonstrated a marked decrease in paw swelling, suggesting effective anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Summary
Q & A
Q. What are the established synthetic routes for 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach is:
Core Formation : React 5-chloro-2-hydroxybenzo[d]oxazole derivatives with chloroacetyl chloride under reflux conditions in the presence of triethylamine (TEA) as a base .
Amide Coupling : Introduce the 4-phenylbutan-2-amine moiety via nucleophilic substitution or coupling agents.
Purification : Use column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate the product .
Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to minimize byproducts, and validate purity through HPLC (>95%) .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Structural elucidation employs:
- Spectroscopy :
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. What computational methods are used to predict the biological activity of this compound?
Methodological Answer:
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict antimicrobial or anticancer potency .
- Molecular Docking : Simulate binding to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina. Focus on hydrogen bonds and hydrophobic interactions .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 50–100 ns simulations in explicit solvent (e.g., GROMACS) .
Data Contradictions : Cross-validate predictions with experimental IC₅₀ values to resolve discrepancies between in silico and in vitro results .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay for IC₅₀) .
- Control Variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and incubation times .
- Statistical Analysis : Apply ANOVA or mixed-effects models to evaluate batch-to-batch variability .
Example : If anti-inflammatory activity varies, re-test under controlled ROS levels or cytokine induction conditions .
Q. What in vivo experimental designs are recommended for evaluating pharmacokinetics?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats (n=6–8/group) for bioavailability studies. Administer via oral gavage (10 mg/kg) and intravenous routes .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze using LC-MS/MS .
- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and clearance rates. Compare with reference standards (e.g., ketoconazole for CYP3A4 inhibition) .
Advanced Design : Implement a randomized block design with split-split plots to assess dose-response and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
